(4S)-5-aminopentane-1,4-diolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-5-aminopentane-1,4-diolhydrochloride is a chemical compound with significant importance in various scientific fields. It is characterized by its unique structure, which includes an amino group and two hydroxyl groups, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-aminopentane-1,4-diolhydrochloride typically involves the reduction of corresponding keto compounds or the amination of diol precursors. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The choice of solvent and temperature can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process may involve the use of automated systems to control reaction parameters precisely, ensuring the reproducibility of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-5-aminopentane-1,4-diolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(4S)-5-aminopentane-1,4-diolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (4S)-5-aminopentane-1,4-diolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to active sites or altering the conformation of the target molecule, leading to changes in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4S)-5-aminopentane-1,4-diolhydrochloride include:
- 5-aminopentane-1,4-diol
- 4-aminobutan-1-ol
- 2-amino-1,3-propanediol
Uniqueness
What sets this compound apart is its specific stereochemistry, which can significantly influence its reactivity and interaction with biological molecules. This unique feature makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C5H14ClNO2 |
---|---|
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
(4S)-5-aminopentane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c6-4-5(8)2-1-3-7;/h5,7-8H,1-4,6H2;1H/t5-;/m0./s1 |
InChI-Schlüssel |
MXAGXJANQDFTPY-JEDNCBNOSA-N |
Isomerische SMILES |
C(C[C@@H](CN)O)CO.Cl |
Kanonische SMILES |
C(CC(CN)O)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.